molecular formula C9H7F B1446629 1-Ethynyl-2-fluoro-3-methylbenzene CAS No. 1538321-99-1

1-Ethynyl-2-fluoro-3-methylbenzene

Cat. No. B1446629
M. Wt: 134.15 g/mol
InChI Key: VHMHTJBHYOGVBI-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-3-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2-fluoro-3-methylbenzene consists of a benzene ring with ethynyl, fluoro, and methyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethynyl-2-fluoro-3-methylbenzene are not detailed in the available literature, it’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The boiling point of 1-Ethynyl-2-fluoro-3-methylbenzene is predicted to be 178.0±33.0 °C, and its density is predicted to be 1.04±0.1 g/cm3 .

Scientific Research Applications

  • Electrochemical Fluorination in Organic Chemistry :

    • The electrochemical fluorination process of aromatic compounds, including derivatives of fluoromethylbenzene, was studied, providing insights into the fluorination of benzene-ring compounds (Momota, Mukai, Kato, & Morita, 1998).
  • Fluorination of 1,3-Dicarbonyl Compounds :

  • Femtosecond Photoelectron Diffraction in Material Science :

    • Research using 1-ethynyl-4-fluorobenzene demonstrated a method for recording snapshot diffraction images of polyatomic gas-phase molecules, offering potential applications in understanding molecular structure during photochemical reactions (Boll et al., 2013).
  • Oligonucleotides Containing Fluorobenzene Analogues in Molecular Biology :

    • The synthesis of oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate was explored, which has potential implications in genetic research and molecular biology (Griesang & Richert, 2002).
  • Photophysics of Diethynylbenzenes in Photochemistry :

    • A study on the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals explored the effects of chromophore aggregation and planarization on molecular properties, relevant to photochemical applications (Levitus et al., 2001).
  • Application as Homogeneous Catalysts in Organic Synthesis :

    • Terminal alkynes, including 1-ethynyl-2-fluorobenzene, were investigated as catalysts for acetalization and esterification reactions, demonstrating their potential utility in organic synthesis (Sekerová, Vyskočilová, Červený, & Sedláček, 2019).
  • Role in π-π Stacking Interactions in Chemistry :

    • The ethynyl substituent's role in enhancing the stacking affinity of benzene was investigated theoretically, which has implications for understanding molecular interactions involving 1-ethynyl-2-fluoro-3-methylbenzene (Lucas, Quiñonero, Frontera, & Deyà, 2011).

properties

IUPAC Name

1-ethynyl-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMHTJBHYOGVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-fluoro-3-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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